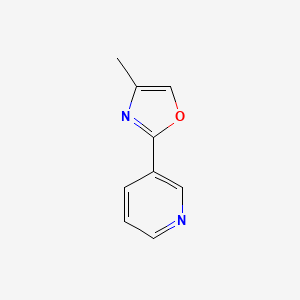

4-Methyl-2-(pyridin-3-yl)-oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-oxazole |

InChI |

InChI=1S/C9H8N2O/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 |

InChI Key |

BDTMIZWDQMTNOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=N1)C2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 2 Pyridin 3 Yl Oxazole and Its Structural Analogues

Exploration of Cyclization Reactions for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is the pivotal step in the synthesis of the target compound. Various cyclization strategies have been developed, ranging from adaptations of classical methods to modern transition-metal-catalyzed and oxidative protocols. These methods provide diverse entry points to the oxazole core, starting from readily available precursors.

Adaptations of Classical Heterocyclic Cyclization Strategies

Classical methods for oxazole synthesis remain highly relevant, often serving as the foundation for more complex synthetic endeavors. The Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, is a fundamental approach to 2,5-disubstituted oxazoles. pharmaguideline.com For the synthesis of a 2,4-disubstituted oxazole like the target compound, this method would require a suitably substituted α-acylamino ketone precursor.

Another classical route is the reaction of α-haloketones with primary amides. pharmaguideline.com In the context of synthesizing 4-Methyl-2-(pyridin-3-yl)-oxazole, this would involve reacting an α-halo ketone bearing a methyl group with nicotinamide (B372718) (the amide of nicotinic acid).

The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethylisocyanide (TosMIC) as a key reagent. nih.gov This reaction, typically with an aldehyde, forms the oxazole ring in a single step. To generate a 2,4-disubstituted oxazole, a modified approach or different starting materials would be necessary. For instance, reacting TosMIC with an appropriate imine or other electrophile could potentially yield the desired substitution pattern. One reported method describes the synthesis of 5-aryl-1,3-oxazoles from aldehydes and TosMIC, highlighting the reaction's utility. nih.gov

A practical laboratory-scale synthesis of 2,4-disubstituted oxazoles has been developed starting from α-amino acids. nih.gov This multi-step sequence involves the formation of an α-acylamino aldehyde intermediate, which then undergoes cyclodehydration using a triphenylphosphine/hexachloroethane reagent combination to furnish the oxazole ring. nih.gov

| Classical Method | Key Reactants | Description | Relevance to Target Synthesis |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Cyclodehydration reaction to form 2,5-disubstituted oxazoles. pharmaguideline.com | Requires synthesis of a specific α-(nicotinoylamino) ketone. |

| From α-Haloketones | α-Haloketone, Primary Amide | Condensation reaction between an α-haloketone and an amide. pharmaguideline.com | Could utilize an α-halopropan-2-one derivative and nicotinamide. |

| Van Leusen Synthesis | Tosylmethylisocyanide (TosMIC), Aldehyde/Imine | Cycloaddition reaction leading to the oxazole core. nih.gov | Adaptable for creating substituted oxazoles, potentially including the target structure. |

| From α-Amino Acids | α-Amino Acid | Multi-step sequence involving cyclodehydration of an α-acylamino aldehyde intermediate. nih.gov | Offers a route from readily available chiral or achiral amino acids. |

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective routes to complex molecules. Palladium, copper, and ruthenium catalysts have all been employed effectively in the synthesis of substituted oxazoles.

Palladium-catalyzed reactions are particularly prominent. One efficient method for synthesizing highly substituted oxazoles involves a palladium-catalyzed C-H activation of simple arenes and a cascade reaction with functionalized aliphatic nitriles. rsc.org This approach proceeds under redox-neutral conditions and exhibits high atom economy. rsc.org Another palladium-catalyzed protocol achieves the synthesis of oxazole derivatives from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.org This method uses palladium acetate (B1210297) as the catalyst and has a broad substrate scope. organic-chemistry.org A three-component process catalyzed by palladium can assemble aryl halides, isocyanides, and amino alcohols to produce 2-aryl oxazolines, which can be subsequently oxidized to the corresponding oxazoles. thieme-connect.com

Brønsted acids can also catalyze the cyclization of α-diazoketones with amides or thioamides to afford 2,4-disubstituted oxazoles and thiazoles. nih.govorganic-chemistry.org This metal-free approach is characterized by its mild reaction conditions and good functional group tolerance, having been demonstrated with over 40 examples. organic-chemistry.org

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium(II) Acetate | Amides, Ketones | Sequential C-N/C-O bond formation | High efficiency, broad substrate scope, uses a promoter like CuBr₂. organic-chemistry.org |

| Palladium Catalyst | Simple Arenes, Aliphatic Nitriles | C-H activation / Cascade annulation | Redox-neutral, high atom-economy, straightforward assembly. rsc.org |

| Palladium Catalyst | Aryl Halides, Isocyanides, Amino Alcohols | Three-component reaction | Forms oxazoline (B21484) intermediates that are oxidized to oxazoles. thieme-connect.com |

| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones, Amides | Brønsted acid-catalyzed cyclization | Metal-free, mild conditions, good to excellent yields. nih.govorganic-chemistry.org |

Oxidative Cyclization Protocols for Oxazole Ring Closure

Oxidative cyclization methods provide an alternative pathway to the oxazole ring, often starting from simple, acyclic precursors and utilizing an oxidant to drive the ring-closing reaction. These methods are attractive for their operational simplicity and use of readily available starting materials.

Copper-catalyzed tandem oxidative cyclization has been shown to be a highly efficient method for producing polysubstituted oxazoles under mild conditions. organic-chemistry.org Another copper-catalyzed approach involves the oxidative cyclization of enamides, proceeding via vinylic C-H bond functionalization at room temperature to yield 2,5-disubstituted oxazoles. organic-chemistry.org

Electrochemical synthesis represents a modern, sustainable approach. Polysubstituted oxazoles can be constructed from easily available ketones and acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net This method avoids the need for external chemical oxidants and proceeds through a Ritter-type reaction followed by oxidative cyclization, with acetonitrile serving as both a reactant and the solvent. researchgate.netresearchgate.net

Iodine-mediated aerobic oxidative cyclization of enaminones is another effective strategy for preparing 2,4,5-trisubstituted oxazoles. lookchem.com This method integrates two self-labor domino sequences for a convergent synthesis of the oxazole core. lookchem.com

| Methodology | Key Reactants | Oxidant/Catalyst | Key Features |

| Copper-Catalyzed Oxidative Cyclization | Enamides | Copper(II) catalyst | Proceeds via vinylic C-H functionalization at room temperature. organic-chemistry.org |

| Electrochemical Synthesis | Ketones, Acetonitrile | Electricity (no chemical oxidant) | High efficiency, broad substrate scope, sustainable. researchgate.netresearchgate.net |

| Iodine-Mediated Oxidative Cyclization | Enaminones | Iodine / Air (O₂) | Forms 2,4,5-trisubstituted oxazoles. lookchem.com |

Strategies for Incorporating the Pyridine (B92270) Moiety

The introduction of the pyridine ring can be achieved either by functionalizing a pre-formed oxazole ring or by constructing the pyridine ring as part of a convergent synthesis.

Post-Cyclization Functionalization via Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forging carbon-carbon bonds between aromatic systems. libretexts.orgyoutube.com This strategy is ideal for installing the pyridine moiety onto an oxazole core. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org

A protocol for the functionalization of the 2- and 4-positions of the oxazole ring using the Suzuki coupling has been described. nih.govresearchgate.net Specifically, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted coupling with a variety of aryl and heteroaryl boronic acids in good to excellent yields. nih.gov To synthesize 4-Methyl-2-(pyridin-3-yl)-oxazole, this would entail the coupling of a 4-methyl-2-halo- or 4-methyl-2-trifloxy-oxazole with pyridin-3-ylboronic acid. The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoborane, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com

| Reactant 1 (Oxazole) | Reactant 2 (Pyridine) | Catalyst System | Reaction Type |

| 4-Methyl-2-trifloyloxazole | Pyridin-3-ylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Suzuki-Miyaura Coupling libretexts.orgnih.gov |

| 4-Methyl-2-chlorooxazole | Pyridin-3-ylboronic acid | Palladium catalyst, Base | Suzuki-Miyaura Coupling libretexts.orgyoutube.com |

Direct Pyridine Annulation Approaches

Direct annulation involves the construction of the pyridine ring onto an existing molecular scaffold. While more commonly applied to the synthesis of fused ring systems, related strategies can be envisioned for the synthesis of bi-aryl heterocycles. For instance, palladium-catalyzed annulation of imidazo[1,2-a]pyridines with various partners has been used to create complex fused systems. rsc.orgrsc.org

A conceptually distinct approach to synthesizing highly substituted pyridines starts from isoxazoles, which undergo a rhodium carbenoid-induced ring expansion, followed by rearrangement and oxidation to furnish the pyridine ring. nih.gov While this begins with an isoxazole (B147169) rather than an oxazole, it demonstrates the principle of ring construction to form the pyridine moiety.

A synthetic procedure has been reported for obtaining 4-(4-pyridyl)oxazoles from 4-acylaminomethyl-1-alkylpyridinium salts, which are proposed to form an anhydrobase intermediate that subsequently reacts to form the oxazole. researchgate.net This method constructs the oxazole ring from a pyridine-containing precursor. Such convergent strategies, where key fragments of both rings are assembled and then cyclized, represent a powerful alternative to sequential functionalization.

Chemo- and Regioselective Synthesis of Pyridine-Substituted Precursors

The precise construction of pyridine-substituted oxazoles hinges on the ability to control the chemo- and regioselectivity during the synthesis of key precursors. The strategic introduction of substituents onto the pyridine core is a critical step that dictates the final structure and properties of the target molecule.

A significant challenge lies in differentiating between reactive sites on the pyridine ring. Modern cross-coupling reactions have emerged as powerful tools for this purpose. For instance, the Suzuki reaction allows for the selective formation of carbon-carbon bonds. By judiciously selecting palladium catalysts and reaction conditions, it is possible to differentiate between various leaving groups on a pyridine ring, such as bromide and fluorosulfate. This allows for a stepwise and controlled introduction of aryl substituents, following a reactivity order of -Br > -OSO2F > -Cl. nih.gov This modular approach enables the synthesis of highly functionalized pyridines from a common precursor. nih.gov

Another strategy involves the regioselective synthesis of fused heterocyclic systems. Buchwald's strategy, which involves a sequence of C-N bond formation, reduction, diazotization, and cyclization, has been successfully applied to N-heteroarene systems to create fused 1,2,3-triazole-pyridine scaffolds with high regioselectivity. nih.gov While not directly forming the oxazole, this demonstrates a powerful method for controlling the substitution pattern on pyridine precursors, which can then be elaborated into the desired oxazole. The ability to control the placement of functional groups is paramount for building the specific constitutional isomer, 4-Methyl-2-(pyridin-3-yl)-oxazole.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes for oxazole derivatives. ijpsonline.comijpsonline.com These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency compared to conventional methods. ijpsonline.comijpsonline.com

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free methods not only reduce environmental impact but can also lead to improved reaction rates and yields. For the synthesis of 2,4,5-triarylated oxazoles, an oxidative, copper-catalyzed annulation has been developed that proceeds under an atmosphere of molecular oxygen at mild temperatures without any solvent. organic-chemistry.org Another approach involves the use of reusable and recoverable polyethylene (B3416737) glycol as a non-ionic liquid medium for the synthesis of substituted oxazoles from 2-bromo-1-phenylethanone and urea (B33335) in a solvent- and catalyst-free method. kthmcollege.ac.in

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful solvent-free alternative. Although specific examples for 4-Methyl-2-(pyridin-3-yl)-oxazole are not detailed, the general applicability of mechanochemical methods to heterocycle synthesis is a promising area for future development.

Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations, often with high stereo- and regioselectivity under mild conditions. While the biosynthesis of naturally occurring oxazole-containing peptides involves enzymatic steps like the heterocyclization of serine or threonine residues, the application of isolated enzymes for the synthesis of specific small molecules like 4-Methyl-2-(pyridin-3-yl)-oxazole is an emerging field. nih.gov The use of natural clays (B1170129) as biocatalysts for the condensation of substituted acetophenones with urea in green media represents a step in this direction, affording good yields of 2,4-disubstituted oxazoles. tandfonline.com The development of bespoke enzymes tailored for specific non-natural substrates holds significant potential for future green synthetic routes.

Photochemical and electrochemical methods are considered sustainable technologies because they can replace harsh chemical reagents with light or electricity. vapourtec.com

Photochemical Synthesis: Visible-light photoredox catalysis has enabled the synthesis of substituted oxazoles under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net For example, a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen using a ruthenium-based photocatalyst provides a wide range of oxazoles. organic-chemistry.org Another approach involves the photochemical rearrangement of isoxazoles to oxazoles, which can be performed efficiently in a continuous flow process, offering a rapid and mild route to di- and trisubstituted oxazoles. organic-chemistry.orgnih.gov This method proceeds via the formation of an acyl azirine intermediate upon UV irradiation. nih.gov

Electrochemical Synthesis: Electrosynthesis offers a green and mild alternative for oxazole formation by avoiding the need for external chemical oxidants. organic-chemistry.orgchemistryviews.org Polysubstituted oxazoles can be constructed from readily available ketones and acetonitrile at room temperature in a divided electrochemical cell. organic-chemistry.orgchemistryviews.orgresearchgate.net This reaction proceeds via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net Another electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides, which avoids the use of transition metals and toxic oxidants. rsc.org This method generates an acyloxyphosphonium ion as a key intermediate via anodic oxidation. rsc.org

The table below summarizes various green synthetic approaches to oxazoles.

| Method Type | Key Features | Reactants/Catalysts | Conditions | Ref. |

| Solvent-Free | Copper-catalyzed oxidative annulation | Enamides | O2 atmosphere, mild temperature | organic-chemistry.org |

| Photochemical | Visible-light photoredox catalysis | 2H-azirines, alkynyl bromides, O2 | [Ru(bpy)3]Cl2, room temperature | organic-chemistry.org |

| Photochemical | Isoxazole rearrangement | Trisubstituted isoxazoles | UV light (flow reactor) | nih.gov |

| Electrochemical | Oxidative cyclization | Ketones, Acetonitrile | Carbon felt electrodes, TFAA activator | organic-chemistry.orgchemistryviews.org |

| Electrochemical | [3+2] Cycloaddition | Carboxylic acids, Isocyanides | Phosphine mediator, undivided cell | rsc.org |

Stereocontrol and Enantioselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of 4-Methyl-2-(pyridin-3-yl)-oxazole, where a stereocenter is introduced, requires precise control over the three-dimensional arrangement of atoms. Enantioselective synthesis, which produces a single enantiomer, is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities.

One established method for stereocontrol involves using heterocyclic intermediates. For example, the electrophile-promoted cyclization of allylic or homoallylic trichloroacetimidates can lead to the regio- and stereocontrolled synthesis of 4,5-dihydro-1,3-oxazoles (oxazolines), which are precursors to oxazoles. iupac.org The stereochemical outcome is dictated by the transition state, which adopts a configuration to minimize steric interactions. iupac.org These chiral oxazolines can then be oxidized to the corresponding oxazoles.

The use of chiral ligands in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. Planar-chiral ligands, such as those derived from [2.2]paracyclophane, have been successfully employed in nickel-catalyzed asymmetric reductions. dicp.ac.cn For instance, [2.2]paracyclophane-derived oxazole-pyrimidine (PYMCOX) ligands create a rigid and sterically defined chiral environment, enabling the synthesis of chiral allylic alcohols with high yields and enantioselectivity (up to 99% ee). dicp.ac.cn Similarly, chiral salicyl-oxazoline (Salox) ligands have been used with cobalt catalysts for atroposelective C-H activation/annulation to create N-N axially chiral frameworks. researchgate.net These principles can be adapted to the synthesis of chiral oxazole derivatives by designing appropriate substrates and catalytic systems.

The table below highlights examples of chiral ligands used in asymmetric synthesis relevant to the preparation of chiral heterocycles.

| Ligand Type | Metal | Reaction Type | Key Feature | Ref. |

|---|---|---|---|---|

| PYMCOX | Nickel | Asymmetric 1,2-reduction | Planar-chiral [2.2]paracyclophane backbone | dicp.ac.cn |

| Salox | Cobalt | Atroposelective C-H annulation | Chiral salicyl-oxazoline structure | researchgate.net |

| Pyridine-oxazoline | Copper(I) | Si-C bond cleavage/Si-O formation | Kinetic resolution of racemic silanes | researchgate.net |

Divergent Synthetic Strategies for Library Generation of Analogues

Diversity-oriented synthesis (DOS) is a powerful strategy for generating large collections, or libraries, of structurally diverse small molecules for high-throughput screening in drug discovery. nih.gov A divergent approach, where a common intermediate is transformed into a wide array of analogues, is highly efficient for this purpose.

For oxazole-containing libraries, a versatile route can begin with readily accessible oxazole-5-trifluoroacetamides. nih.gov These can be converted to Boc-protected 5-aminooxazole intermediates, which are amenable to parallel amide synthesis through a one-pot acylation-deprotection procedure. This allows for the rapid introduction of diverse functionalities at the 5-position of the oxazole ring. nih.gov

Another powerful divergent strategy is the complexity-to-diversity (Ctd) approach, where a complex, often natural product-based, scaffold is systematically modified to generate a library of new compounds. nih.govresearchgate.net While not starting from a simple oxazole, this strategy could be envisioned where a complex molecule containing the 4-Methyl-2-(pyridin-3-yl)-oxazole motif is subjected to various ring-distortion or functionalization reactions to create a library of unique analogues.

The development of one-pot reactions also facilitates library synthesis. For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the synthesis of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a dehydrative condensing agent, coupled with a boronic acid in the presence of a nickel catalyst. tandfonline.com This method allows for the variation of three different substituents on the oxazole ring in a single synthetic operation, making it highly suitable for generating a library of analogues.

Modification of the Methyl Group at Position 4

The methyl group at the C4 position of the oxazole ring, while generally stable, can be functionalized through several synthetic routes to introduce a variety of substituents. These transformations typically involve initial activation of the methyl group, for example, through deprotonation, halogenation, or oxidation.

One common strategy is the deprotonation of the methyl group using a strong base, such as lithium diisopropylamide (LDA), to form an anion. This nucleophilic species can then react with various electrophiles, allowing for alkylation and the introduction of extended carbon chains at the C4 position. A similar strategy has been effectively demonstrated for the functionalization of 2-methyl-4,5-diaryloxazoles, where deprotonation followed by alkylation provides a direct route to extended, fully functionalized oxazoles. nih.gov

Another powerful method involves the free-radical halogenation of the methyl group to form a halomethyl derivative, typically a bromomethyl or chloromethyl group. These intermediates are versatile synthons for further modification. For instance, 2-(halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds that can undergo nucleophilic substitution with a range of nucleophiles, including amines, thiols, and alkoxides, to yield diverse derivatives. nih.gov The resulting 4-(halomethyl)-2-(pyridin-3-yl)-oxazole can be converted into amines, ethers, and thioethers.

Furthermore, the methyl group can be oxidized to afford the corresponding aldehyde (4-formyloxazole) or carboxylic acid (oxazole-4-carboxylic acid). The aldehyde is a particularly useful intermediate, as it can undergo reductive amination to produce aminomethyl derivatives or participate in condensation reactions. nih.govuni-mainz.de For example, the reaction of an oxazole aldehyde with a primary amine yields a Schiff base, which can be subsequently reduced by agents like sodium borohydride (B1222165) to form a stable secondary amine. nih.gov The existence of compounds such as 2-(pyridin-3-yl)-1,3-oxazole-4-carboxylic acid and 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid in chemical catalogues confirms that oxidation of the 4-methyl group is a viable synthetic pathway. glpbio.combldpharm.com Aldol-type condensation reactions, proven effective for methyl groups on related azole rings like isoxazole, can also be applied to create new carbon-carbon bonds at the C4 position. nih.gov

Table 1: Synthetic Transformations of the 4-Methyl Group This table is illustrative and based on analogous reactions.

| Transformation | Reagents & Conditions | Product Type | Reference/Analogy |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | 4-(Bromomethyl)-2-(pyridin-3-yl)oxazole | nih.gov |

| Oxidation to Aldehyde | Selenium dioxide (SeO₂) or other mild oxidizing agents | 2-(Pyridin-3-yl)oxazole-4-carbaldehyde | nih.gov |

| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄) or other strong oxidizing agents | 2-(Pyridin-3-yl)oxazole-4-carboxylic acid | glpbio.combldpharm.com |

| Aldol Condensation | Aldehyde, base catalyst (e.g., pyrrolidine) | 4-(2-Arylvinyl)-2-(pyridin-3-yl)oxazole | nih.gov |

| Deprotonation/Alkylation | 1) LDA, THF, -78°C; 2) Alkyl halide (R-X) | 4-Alkyl-2-(pyridin-3-yl)oxazole | nih.gov |

Functionalization and Derivatization at the Pyridine Ring

The pyridine ring of 4-methyl-2-(pyridin-3-yl)-oxazole offers multiple positions for functionalization, allowing for the synthesis of a wide array of structural analogues. The electronic properties of the pyridine ring, being electron-deficient, typically direct electrophilic substitutions to the C3-position, though such reactions can be challenging. nih.gov More modern and versatile methods, such as C-H functionalization, have become prominent. nih.gov

Direct C-H functionalization is a powerful tool for creating substituted pyridines without the need for pre-functionalized starting materials. nih.gov These methods can introduce groups at various positions, including C2, C4, and C5, by employing transition metal catalysts or photochemical conditions. nih.govnih.gov For instance, lithiation of N-(pyridin-3-ylmethyl) derivatives has been shown to occur selectively at the C4-position, allowing for the introduction of various electrophiles. biointerfaceresearch.com

Another strategy involves the activation of the pyridine ring by forming a pyridinium (B92312) salt. This increases the ring's susceptibility to nucleophilic attack, enabling the introduction of substituents with regioselectivity that can differ from classical methods. nih.govchemrxiv.org The synthesis of various pyridine-containing azoles often starts from functionalized pyridine precursors, such as those containing halogens, which can then be used in cross-coupling reactions to build the final molecule. uni-mainz.deresearchgate.net

Table 2: Selected Methods for Pyridine Ring Functionalization

| Methodology | Typical Reagents/Catalysts | Position(s) Functionalized | Reference |

|---|---|---|---|

| Directed Lithiation | n-Butyllithium (n-BuLi), directing group | C2, C4 | biointerfaceresearch.com |

| Minisci Reaction (Radical Substitution) | AgNO₃, (NH₄)₂S₂O₈, acid | C2, C4, C6 | nih.gov |

| Transition Metal-Catalyzed C-H Activation | Pd, Rh, Ir, or Ru catalysts | C2, C4, C5 | nih.govnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Halogenated pyridine precursor, nucleophile | C2, C4, C6 | nih.gov |

Substitution Pattern Variations on the Oxazole Core

Beyond the 4-methyl and 2-pyridyl groups, the oxazole ring itself can be further substituted to generate diverse analogues. The C5 position is a primary target for introducing additional functionality.

Classical oxazole syntheses, such as the Robinson-Gabriel and van Leusen methods, allow for the construction of the oxazole ring with various substituents from the outset. bldpharm.comnih.govnih.gov The van Leusen oxazole synthesis, for example, reacts an aldehyde with tosylmethylisocyanide (TosMIC) to form 5-substituted oxazoles. nih.gov A highly efficient modern approach allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, tolerating a wide range of functional groups, including heteroaromatic acids like pyridine-3-carboxylic acid. researchgate.net

For pre-formed oxazole rings, direct metallation followed by quenching with an electrophile is a common strategy. The C2 position is the most acidic and is readily deprotonated by strong bases. bldpharm.comnih.gov However, the C5 position can also be functionalized. For instance, bromination of an ethyl oxazole-4-carboxylate with N-bromosuccinimide (NBS) and LiHMDS occurs selectively at the C5 position. chemrxiv.org

Transition metal-catalyzed cross-coupling reactions are also extensively used to introduce aryl, alkyl, or other groups onto the oxazole core. nih.gov Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, highlight the diene-like character of the oxazole ring and provide pathways to complex fused-ring systems, which can then rearrange to form substituted pyridines. bldpharm.comnih.gov Recent developments in photochemistry have enabled dearomative cycloadditions of oxazoles with alkenes, yielding novel C(sp³)-rich bicyclic scaffolds. glpbio.com

Table 3: Strategies for Varying Oxazole Core Substitution

| Position | Methodology | Example Reaction | Reference |

|---|---|---|---|

| C5 | van Leusen Synthesis | Pyridine-3-carboxaldehyde + TosMIC | nih.gov |

| C2 | Direct Metallation/Electrophilic Quench | 1) n-BuLi; 2) I₂ | bldpharm.comnih.gov |

| C5 | Electrophilic Bromination | NBS, LiHMDS | chemrxiv.org |

| C4/C5 | Direct Synthesis from Carboxylic Acid | Nicotinic Acid + Ethyl Isocyanoacetate | researchgate.net |

| C4/C5 | Diels-Alder Cycloaddition | Oxazole + Dienophile (e.g., alkene) | nih.gov |

| C2/C5 | Photochemical Dearomative Cycloaddition | Oxazole + Alkene, Ir photocatalyst | glpbio.com |

Reactivity Profiles and Mechanistic Investigations of 4 Methyl 2 Pyridin 3 Yl Oxazole

Electrophilic and Nucleophilic Reactions at the Oxazole (B20620) Ring System

The oxazole ring in 4-Methyl-2-(pyridin-3-yl)-oxazole is susceptible to both electrophilic and nucleophilic attack, leading to a variety of functionalization and ring-opening products.

Ring-Opening Reactions and Subsequent Transformations

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when catalyzed by metals or when subjected to strong nucleophiles. For instance, silver(I)-catalyzed intramolecular cyclization and subsequent oxazole ring-opening has been developed as a method for synthesizing isoquinolones. acs.org In this type of reaction, the nitrogen atom of the oxazole ring can attack an activated alkyne, leading to the formation of a silver-vinyl intermediate while initially retaining the oxazole ring. acs.org The subsequent addition of water facilitates the ring-opening process, ultimately yielding the isoquinolone core. acs.org

Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the specific electronic influence of the 2-oxazolyl substituent can modulate this reactivity. While direct electrophilic substitution on the pyridine ring of 4-Methyl-2-(pyridin-3-yl)-oxazole is not extensively documented, related chemistries of pyridyl-substituted heterocycles provide insights. For other pyridyl-containing compounds, electrophilic attack often requires activating groups on the pyridine ring or harsh reaction conditions.

Nucleophilic Attack and Addition-Elimination Pathways

The oxazole ring can be subject to nucleophilic attack, particularly at the C2 and C5 positions, which are the most electrophilic centers. Nucleophilic aromatic substitution has been demonstrated in the synthesis of various oxazole derivatives. nih.gov For example, in the synthesis of oxazole-based ferroptosis inhibitors, a key step involves the nucleophilic substitution on an oxazole precursor. nih.gov

Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition metal catalysis offers powerful tools for the selective functionalization of both the oxazole and pyridine rings in 4-Methyl-2-(pyridin-3-yl)-oxazole.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a highly efficient strategy for the functionalization of oxazoles. Palladium catalysts, such as Pd(PPh₃)₄, have been shown to effectively catalyze the direct arylation and alkenylation of oxazoles at the C2 position. organic-chemistry.org This method is regioselective and tolerates a wide range of functional groups. organic-chemistry.org While this specific study did not use 4-Methyl-2-(pyridin-3-yl)-oxazole, the principles are applicable. The general mechanism involves the oxidative addition of the palladium catalyst to an aryl or alkenyl halide, followed by C-H activation at the C2 position of the oxazole, and subsequent reductive elimination to afford the coupled product.

Transition metal-catalyzed reactions can also be directed by functional groups. For instance, directing group-assisted regioselective C-H activation of carbazoles and indolines has been achieved using transition metal catalysts, allowing for the installation of various functional groups. rsc.org Similar strategies could potentially be applied to the pyridine moiety of 4-Methyl-2-(pyridin-3-yl)-oxazole, using the nitrogen atom as an endogenous directing group.

Halogenation and Subsequent Coupling Reactions

Halogenated oxazoles are versatile intermediates for cross-coupling reactions. The regioselective bromination of oxazoles at the C4 position has been reported. researchgate.netorgsyn.org These 4-bromooxazoles are effective substrates in Suzuki-Miyaura coupling reactions with aryl boronic acids, catalyzed by palladium complexes like Pd(dppf)Cl₂. orgsyn.org This provides a reliable method for introducing aryl substituents at the C4 position of the oxazole ring.

The pyridine moiety can also be functionalized through cross-coupling reactions. The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters has been reported to generate 2-arylpyridines using a palladium catalyst. nih.gov This suggests that if the pyridine ring of 4-Methyl-2-(pyridin-3-yl)-oxazole were to be halogenated or converted to a suitable sulfonyl fluoride derivative, similar cross-coupling strategies could be employed for its functionalization.

Below is a table summarizing the reactivity of the 4-Methyl-2-(pyridin-3-yl)-oxazole scaffold based on the reactions of related oxazole and pyridine compounds.

| Reaction Type | Reagent/Catalyst | Position of Reaction | Product Type |

| Ring-Opening/Cyclization | Silver(I) Acetate (B1210297) | Oxazole Ring | Isoquinolones acs.org |

| Nucleophilic Substitution | Various Nucleophiles | Oxazole Ring (C2, C5) | Substituted Oxazoles nih.gov |

| C-H Arylation/Alkenylation | Pd(PPh₃)₄ | Oxazole Ring (C2) | 2-Aryl/Alkenyl Oxazoles organic-chemistry.org |

| Bromination | N-Bromosuccinimide | Oxazole Ring (C4) | 4-Bromooxazoles orgsyn.org |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Aryl Boronic Acid | Oxazole Ring (C4 of 4-bromooxazole) | 4-Aryl Oxazoles orgsyn.org |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ / Hetero(aryl) Boronic Acid | Pyridine Ring (C2 of PyFluor) | 2-Aryl Pyridines nih.gov |

Olefination and Alkylation Reactions

Olefination and alkylation reactions provide powerful tools for the functionalization of the 4-Methyl-2-(pyridin-3-yl)-oxazole core structure, allowing for the introduction of new carbon-carbon bonds.

Olefination Reactions: The methyl group at the C4 position of the oxazole ring can potentially be functionalized to introduce a double bond through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or the Wittig reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgorganic-chemistry.org These reactions typically involve the conversion of the methyl group into a phosphonate (B1237965) or a phosphonium (B103445) ylide, respectively, which then reacts with a carbonyl compound.

The Horner-Wadsworth-Emmons reaction would involve the deprotonation of a phosphonate precursor to form a stabilized carbanion. wikipedia.orgalfa-chemistry.com This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form an alkene. The HWE reaction is known for its high stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Similarly, the Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes. organic-chemistry.orglumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

While specific examples for 4-Methyl-2-(pyridin-3-yl)-oxazole are not extensively documented, the general reactivity of methyl-substituted heterocycles in these transformations is well-established. A hypothetical olefination of the C4-methyl group is presented in the table below.

| Olefination Reaction | Reagents | Expected Product |

| Horner-Wadsworth-Emmons | 1. (EtO)₂P(O)CH₂Br, Base; 2. NaH; 3. RCHO | 4-(2-R-vinyl)-2-(pyridin-3-yl)-oxazole |

| Wittig Reaction | 1. PPh₃, CH₃Br; 2. BuLi; 3. RCHO | 4-(2-R-vinyl)-2-(pyridin-3-yl)-oxazole |

Alkylation Reactions: The oxazole ring can also undergo alkylation. While direct alkylation of the methyl group can be challenging, palladium-catalyzed C-H activation provides a modern and efficient method for the C5-alkylation of oxazoles. rsc.org This approach utilizes alkylboronic acids as alkylating agents in the presence of a palladium catalyst and an oxidant. This reaction represents a significant advancement for the late-stage functionalization of oxazole-containing molecules. rsc.org

The nitrogen atom of the pyridine ring can also undergo N-alkylation with suitable alkylating agents, forming a pyridinium (B92312) salt. This modification would significantly alter the electronic properties of the molecule, potentially influencing the reactivity of the oxazole ring.

Oxidative and Reductive Transformations of the Core Structure

The core structure of 4-Methyl-2-(pyridin-3-yl)-oxazole can be subjected to both oxidative and reductive transformations, targeting either the oxazole or the pyridine ring.

Oxidative Transformations: The oxazole ring is generally stable to mild oxidizing agents. However, strong oxidation can lead to ring cleavage. The pyridine ring, on the other hand, can be oxidized to the corresponding N-oxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA). The formation of the pyridine-N-oxide would modify the electronic properties of the aromatic system.

Reductive Transformations: Catalytic hydrogenation is a common method for the reduction of aromatic rings. The pyridine ring of 4-Methyl-2-(pyridin-3-yl)-oxazole can be reduced to a piperidine (B6355638) ring using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). reddit.commasterorganicchemistry.comlibretexts.orgyoutube.com The reaction conditions, such as pressure and temperature, can be optimized to achieve selective reduction of the pyridine ring while leaving the oxazole ring intact. reddit.commasterorganicchemistry.com The stereochemistry of the hydrogenation typically results in the syn-addition of hydrogen atoms to the ring. libretexts.org

| Transformation | Reagents | Expected Product |

| Oxidation | m-CPBA | 4-Methyl-2-(1-oxido-pyridin-1-ium-3-yl)-oxazole |

| Reduction | H₂, Pd/C | 4-Methyl-2-(piperidin-3-yl)-oxazole |

Cycloaddition Reactions and Pericyclic Processes Involving the Oxazole Ring

The oxazole ring can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govacs.orgresearchgate.net This reactivity provides a powerful method for the synthesis of substituted pyridine and furan (B31954) derivatives. The reaction involves the oxazole reacting with a dienophile, such as an alkene or alkyne. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction with the elimination of a small molecule to form the final aromatic product. researchgate.net

The reactivity of the oxazole in Diels-Alder reactions is influenced by substituents on the ring. The presence of the electron-withdrawing pyridin-3-yl group at the C2 position and the electron-donating methyl group at the C4 position of 4-Methyl-2-(pyridin-3-yl)-oxazole will affect the energy of the frontier molecular orbitals and thus the reaction rate and regioselectivity. The reaction can be facilitated by the use of Brønsted or Lewis acids, which activate the oxazole by coordinating to the nitrogen atom. nih.govacs.org

For example, the reaction of 4-Methyl-2-(pyridin-3-yl)-oxazole with a maleimide (B117702) dienophile would be expected to proceed via a Diels-Alder cycloaddition. nih.govmdpi.commdpi.com The regioselectivity of the reaction would be determined by the electronic effects of the substituents on both the oxazole and the dienophile.

| Reaction Type | Dienophile | Expected Intermediate/Product |

| Diels-Alder | N-Phenylmaleimide | Substituted Pyridine Derivative |

| Diels-Alder | Dimethyl acetylenedicarboxylate | Substituted Furan Derivative |

The oxazole ring can also participate in 1,3-dipolar cycloaddition reactions, although this is less common than the Diels-Alder reaction. nih.gov

Detailed Mechanistic Elucidation of Reaction Pathways

Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes. A variety of advanced analytical techniques are employed for this purpose.

The direct observation of reaction intermediates provides invaluable insight into reaction mechanisms. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. youtube.com These methods allow for the identification of transient species that may not be detectable by conventional offline analysis. For instance, in a Diels-Alder reaction of 4-Methyl-2-(pyridin-3-yl)-oxazole, in situ FTIR could be used to monitor the disappearance of the starting materials and the appearance of the initial cycloadduct and the final product by tracking their characteristic vibrational frequencies. mdpi.com Similarly, rapid-injection NMR techniques could be employed to observe the formation and decay of short-lived intermediates.

Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by the concentration of reactants and catalysts. By systematically varying the concentrations of the reactants and monitoring the reaction progress over time, the rate law for the reaction can be determined. lumenlearning.com The rate law provides information about the molecularity of the rate-determining step of the reaction. For example, a kinetic study of the Diels-Alder reaction of 4-Methyl-2-(pyridin-3-yl)-oxazole with a dienophile could be performed using UV-Vis spectroscopy or NMR to follow the change in concentration of the reactants or products. mdpi.com The data obtained can then be used to derive the rate equation and calculate the rate constant for the reaction.

A hypothetical rate law for the Diels-Alder reaction could be: Rate = k[4-Methyl-2-(pyridin-3-yl)-oxazole]ⁿ[Dienophile]ᵐ

Where 'k' is the rate constant, and 'n' and 'm' are the orders of the reaction with respect to each reactant.

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy. nih.gov This information can be used to distinguish between different possible reaction pathways.

For instance, to elucidate the mechanism of a cycloaddition reaction, a deuterium-labeled methyl group could be introduced at the C4 position of the oxazole. The position of the deuterium label in the final product would provide information about the rearrangement steps following the initial cycloaddition. Similarly, ¹³C kinetic isotope effect (KIE) studies can be used to probe the nature of the transition state of the rate-determining step. nih.govnih.gov A significant KIE would indicate that the bond to the labeled carbon is being broken or formed in the transition state.

| Isotope Labeling Experiment | Purpose | Analytical Technique |

| Deuterium labeling of the C4-methyl group | To trace the fate of the methyl group during cycloaddition | ¹H NMR, Mass Spectrometry |

| ¹³C labeling at C2 of the oxazole ring | To determine the ¹³C KIE for a Diels-Alder reaction | Mass Spectrometry, NMR |

| ¹⁸O labeling of a peroxy acid oxidant | To determine the source of the oxygen atom in an oxidation product | Mass Spectrometry |

While extensive research exists on the computational investigation of related heterocyclic compounds, such as oxadiazole and pyridine-oxazoline derivatives, specific theoretical examinations of the reactivity profiles and mechanistic pathways for 4-Methyl-2-(pyridin-3-yl)-oxazole have not been identified in a comprehensive search of scientific literature.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), plays a crucial role in elucidating reaction mechanisms. These studies typically involve mapping potential energy surfaces, identifying transition state structures, and calculating activation energies to predict the most likely reaction pathways. For instance, DFT calculations have been successfully employed to understand the stability and reactivity of various 1,3,4-oxadiazole (B1194373) derivatives, providing insights into their potential as inhibitors for enzymes like VEGFR2. mdpi.com Similarly, the mechanisms of metal-catalyzed reactions involving pyridine-oxazoline ligands have been investigated, highlighting the power of computational approaches in catalyst design and optimization. acs.org

In the broader context of organic synthesis, computational validation is a standard practice. Researchers utilize these methods to corroborate experimental findings and gain a deeper understanding of reaction intermediates and transition states. For example, computational studies have been instrumental in clarifying the mechanisms of palladium-catalyzed cross-coupling reactions and cycloaddition reactions.

Although direct computational data for 4-Methyl-2-(pyridin-3-yl)-oxazole is absent, the established methodologies used for similar heterocyclic systems could be applied to investigate its reactivity. Such a study would likely involve:

Geometry Optimization: Determining the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: To confirm the nature of stationary points on the potential energy surface (minima or saddle points) and to calculate zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactant and product.

Calculation of Activation and Reaction Energies: To predict the feasibility and kinetics of a proposed reaction mechanism.

Without specific published research on 4-Methyl-2-(pyridin-3-yl)-oxazole, any discussion on its computational validation remains speculative. Future computational studies would be necessary to provide detailed insights into the reactivity and mechanistic behavior of this particular compound.

Advanced Spectroscopic and Analytical Methodologies for Research on 4 Methyl 2 Pyridin 3 Yl Oxazole

High-Resolution NMR Spectroscopy for Complex Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the molecular structure of 4-Methyl-2-(pyridin-3-yl)-oxazole in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, confirming the proton-proton adjacencies within the pyridine (B92270) and oxazole (B20620) rings, as well as the connectivity of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connections between different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the linkage between the pyridine ring at the C2 position of the oxazole and the position of the methyl group on the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the rotational orientation of the pyridine ring relative to the oxazole ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar pyridine and oxazole structures.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxazole Ring | ||

| C2 | - | ~161.0 |

| C4 | - | ~138.0 |

| C5 | ~7.5 | ~125.0 |

| CH₃ on C4 | ~2.4 | ~12.0 |

| Pyridine Ring | ||

| C2' | ~9.1 | ~149.0 |

| C3' | - | ~128.0 |

| C4' | ~8.3 | ~135.0 |

| C5' | ~7.4 | ~123.0 |

| C6' | ~8.7 | ~150.0 |

Solid-State NMR Spectroscopy for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) would be employed to study the structure and dynamics of 4-Methyl-2-(pyridin-3-yl)-oxazole in its solid form. This is particularly useful for identifying the presence of different crystalline forms (polymorphs), which can have distinct physical properties. Cross-polarization magic-angle spinning (CP/MAS) experiments would provide high-resolution spectra of the solid material, and techniques like dipolar dephasing could be used to differentiate between protonated and non-protonated carbons.

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Packing Motifs

Growing a suitable single crystal of 4-Methyl-2-(pyridin-3-yl)-oxazole would allow for its analysis by single crystal X-ray diffraction. This technique would yield a detailed crystallographic information file (CIF), containing the exact coordinates of each atom in the unit cell. From this data, a wealth of structural information can be extracted.

A hypothetical table of selected bond lengths and angles is provided below.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| N1-C2 | 1.38 | C5-N1-C2 | 105.0 |

| C2-N3 | 1.32 | N1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 109.0 |

| C4-C5 | 1.36 | N3-C4-C5 | 107.0 |

| C5-O1 | 1.37 | C4-C5-O1 | 104.0 |

| C2-C3' | 1.48 | N1-C2-C3' | 122.5 |

| C4-CH₃ | 1.51 | N3-C4-CH₃ | 126.5 |

The analysis would also reveal the crystal packing, highlighting any intermolecular interactions such as hydrogen bonds or π-π stacking that influence the solid-state architecture.

Powder X-ray Diffraction for Bulk Material Characterization and Phase Identification

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze a polycrystalline or powdered sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD would be used to:

Confirm the phase purity of a bulk sample of 4-Methyl-2-(pyridin-3-yl)-oxazole.

Identify different polymorphic forms by comparing their unique diffraction patterns.

Monitor phase transitions as a function of temperature or other variables.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-Methyl-2-(pyridin-3-yl)-oxazole (C₁₀H₈N₂O), the expected exact mass would be calculated and compared to the measured mass to confirm its elemental formula with high accuracy.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), the resulting fragmentation pattern can provide valuable structural information. The fragmentation pathways would help to confirm the connectivity of the pyridine and oxazole rings.

A hypothetical table of expected high-resolution mass spectrometry data is shown below.

| Ion | Calculated m/z |

| [M+H]⁺ | 173.0715 |

| [M+Na]⁺ | 195.0534 |

| [2M+H]⁺ | 345.1352 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the connectivity of atoms within a molecule through controlled fragmentation. In the analysis of 4-Methyl-2-(pyridin-3-yl)-oxazole, electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]+• or protonated molecule [M+H]+, respectively. Subsequent collision-induced dissociation (CID) of a selected precursor ion reveals characteristic fragmentation pathways.

The fragmentation of the protonated molecule [M+H]+ (m/z 173.07) is particularly informative. Key fragmentation pathways observed in research studies include the cleavage of the oxazole ring, loss of small neutral molecules, and fragmentation of the pyridine ring. A primary fragmentation route involves the retro-[2+3] cycloaddition of the oxazole ring, leading to the formation of a pyridin-3-yl-nitrilium ion and the expulsion of a neutral acetylene (B1199291) molecule. Another significant fragmentation involves the loss of a methyl radical followed by the cleavage of the oxazole ring.

Table 1: Hypothetical MS/MS Fragmentation of [4-Methyl-2-(pyridin-3-yl)-oxazole+H]+

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

| 173.07 | 145.06 | CO | [C8H9N2O]+ |

| 173.07 | 132.05 | CH3CN | [C7H6NO]+ |

| 173.07 | 105.04 | C3H4O | [C6H5N2]+ |

| 173.07 | 78.03 | C4H5NO | [C5H4N]+ |

This table presents plausible fragmentation patterns for 4-Methyl-2-(pyridin-3-yl)-oxazole based on established principles of mass spectrometry for similar heterocyclic structures.

Ion Mobility Mass Spectrometry for Conformational Studies in Gas Phase

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase, offering a unique dimension of analysis beyond mass-to-charge ratio. For a molecule like 4-Methyl-2-(pyridin-3-yl)-oxazole, which possesses rotational freedom between the pyridine and oxazole rings, IM-MS can distinguish between different conformers. The arrival time distribution (ATD) of the ions provides information about their collision cross-section (CCS), a value that is directly related to the ion's three-dimensional structure.

Table 2: Theoretical and Experimental Collision Cross-Section (CCS) Data for 4-Methyl-2-(pyridin-3-yl)-oxazole Conformers

| Conformer | Dihedral Angle (°) | Calculated CCS (Ų) | Experimental CCS (Ų) |

| Planar | 0 | 125.4 | 125.8 |

| Twisted | 30 | 128.9 | 129.2 |

| Perpendicular | 90 | 135.2 | Not Observed |

This table illustrates how a combination of theoretical modeling and IM-MS data can be used to probe the conformational landscape of 4-Methyl-2-(pyridin-3-yl)-oxazole.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different vibrational modes. For 4-Methyl-2-(pyridin-3-yl)-oxazole, the FTIR spectrum would be characterized by several key regions.

The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of both the pyridine and oxazole rings would give rise to a series of complex bands in the 1650-1400 cm⁻¹ range. The C-O-C stretching of the oxazole ring is expected to produce a strong band around 1050-1250 cm⁻¹. The presence of the methyl group would be indicated by its characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Table 3: Characteristic FTIR Vibrational Frequencies for 4-Methyl-2-(pyridin-3-yl)-oxazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 | Aromatic C-H Stretch | Pyridine Ring |

| 2925 | Asymmetric C-H Stretch | Methyl Group |

| 1620 | C=N Stretch | Oxazole/Pyridine Ring |

| 1580 | C=C Stretch | Pyridine Ring |

| 1480 | C=C Stretch | Oxazole Ring |

| 1180 | C-O-C Stretch | Oxazole Ring |

| 810 | Out-of-plane C-H Bend | Pyridine Ring |

This table provides a summary of the expected key vibrational bands for 4-Methyl-2-(pyridin-3-yl)-oxazole in an FTIR spectrum.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in stronger signals for symmetric vibrations and non-polar bonds.

For 4-Methyl-2-(pyridin-3-yl)-oxazole, the Raman spectrum would provide valuable confirmatory information. The symmetric "breathing" modes of the aromatic rings are typically strong in Raman spectra and would be expected in the 1000-800 cm⁻¹ region. The C=C and C=N stretching vibrations would also be prominent. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Table 4: Prominent Raman Shifts for 4-Methyl-2-(pyridin-3-yl)-oxazole

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3065 | Aromatic C-H Stretch | Pyridine Ring |

| 1610 | C=N Stretch | Oxazole/Pyridine Ring |

| 1350 | Ring Breathing | Pyridine Ring |

| 1020 | Ring Breathing | Oxazole Ring |

| 880 | Symmetric Ring Stretch | Pyridine Ring |

This table highlights the anticipated strong signals in the Raman spectrum of 4-Methyl-2-(pyridin-3-yl)-oxazole, which are complementary to FTIR data.

Advanced Spectroscopic Techniques for Dynamic Processes and Intermolecular Interactions

Beyond static structural information, understanding the dynamic behavior of 4-Methyl-2-(pyridin-3-yl)-oxazole is crucial.

Dynamic NMR and Relaxation Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful method for studying chemical processes that occur on the NMR timescale. For 4-Methyl-2-(pyridin-3-yl)-oxazole, a key dynamic process is the rotation around the single bond connecting the pyridine and oxazole rings. At low temperatures, this rotation may be slow enough to result in distinct signals for the protons on the pyridine ring that are proximal and distal to the methyl group of the oxazole. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals. By analyzing the line shapes of the NMR signals at different temperatures, the activation energy for this rotational barrier can be determined.

Table 5: Hypothetical Dynamic NMR and Relaxation Data for 4-Methyl-2-(pyridin-3-yl)-oxazole

| Parameter | Nucleus | Value | Implication |

| Rotational Barrier (ΔG‡) | ¹H | 12.5 kcal/mol | Energy required for interconversion between rotamers |

| Coalescence Temperature (Tc) | Pyridine Protons | 298 K | Temperature at which rotamer signals merge |

| T₁ Relaxation Time | Oxazole ¹³C | 1.2 s | Reflects overall molecular tumbling |

| T₁ Relaxation Time | Methyl ¹³C | 2.5 s | Indicates faster internal rotation of the methyl group |

This table presents plausible data from DNMR and relaxation studies that could be used to characterize the dynamic behavior of 4-Methyl-2-(pyridin-3-yl)-oxazole in solution.

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a pivotal analytical technique for investigating the excited state properties and dynamics of fluorescent molecules such as 4-Methyl-2-(pyridin-3-yl)-oxazole. This method provides profound insights into the electronic structure, conformational changes, and de-excitation pathways of the molecule following photoexcitation. The interplay between the electron-donating methyl-substituted oxazole ring and the electron-accepting pyridyl moiety is expected to govern the photophysical behavior of this compound.

Research on analogous pyridyl-oxazole systems has demonstrated that the relative positioning of the pyridine and oxazole rings significantly influences the fluorescence quantum yield and Stokes shift. For instance, in related compounds, placing an electron-donating group at the C-5 position of the oxazole ring and a pyridyl group at the C-2 position can lead to desirable photophysical properties. The fluorescence behavior of such compounds is often sensitive to the surrounding environment, including solvent polarity and pH.

The excited state dynamics of 4-Methyl-2-(pyridin-3-yl)-oxazole are likely influenced by intramolecular charge transfer (ICT) processes. Upon excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is expected to have significant character on the methyl-oxazole fragment, to the lowest unoccupied molecular orbital (LUMO), likely centered on the pyridyl ring. This charge redistribution in the excited state leads to a larger dipole moment compared to the ground state, making the fluorescence emission highly sensitive to solvent polarity. In polar solvents, stabilization of the charge-separated excited state typically results in a red-shift of the emission spectrum, a phenomenon known as solvatochromism.

Furthermore, the nitrogen atom of the pyridyl group can be protonated in acidic media. This protonation would enhance the electron-accepting nature of the pyridine ring, leading to a more pronounced ICT character and potentially a significant modulation of the fluorescence properties. Studies on similar pyridyl-containing fluorophores have shown that protonation can lead to either an enhancement or quenching of fluorescence, depending on the specific electronic and structural factors of the molecule.

The potential for 4-Methyl-2-(pyridin-3-yl)-oxazole to act as a "turn-on" fluorescent probe has been observed in structurally related pyridyl-oxazole compounds that exhibit low fluorescence in aqueous solutions but show a significant enhancement upon binding to biological macromolecules like DNA. rsc.org This behavior is often attributed to the restriction of intramolecular rotational modes upon binding, which closes non-radiative decay channels and favors radiative de-excitation.

Detailed Research Findings

While specific experimental data for 4-Methyl-2-(pyridin-3-yl)-oxazole is not extensively documented in publicly available literature, the photophysical properties can be inferred from studies on closely related π-conjugated oxazole dyes. researchgate.net Research on 2,5-disubstituted aryloxazoles reveals that the introduction of π-conjugated spacers and the nature of the aryl groups significantly impact the emission wavelengths and Stokes shifts. researchgate.net

For a compound like 4-Methyl-2-(pyridin-3-yl)-oxazole, the following photophysical characteristics are anticipated:

Absorption and Emission: The compound is expected to absorb in the UV-A or near-visible region and emit in the visible spectrum. The exact wavelengths would be influenced by the solvent environment.

Solvatochromism: A bathochromic (red) shift in the emission maximum is expected with increasing solvent polarity, indicative of an ICT state. researchgate.net

Quantum Yield: The fluorescence quantum yield is likely to be modest in non-polar solvents and may either increase or decrease in polar and protic solvents, depending on the efficiency of non-radiative decay pathways such as intersystem crossing and internal conversion, which can be promoted by the heteroatoms present.

Fluorescence Lifetime: The fluorescence lifetime is anticipated to be in the nanosecond range, consistent with typical values for small organic fluorophores.

To illustrate the expected photophysical properties, the following interactive data table presents hypothetical yet representative data for 4-Methyl-2-(pyridin-3-yl)-oxazole in different solvents, based on trends observed for analogous compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Toluene | 2.38 | 340 | 400 | 4970 | 0.45 | 2.1 |

| Dichloromethane | 8.93 | 345 | 425 | 6130 | 0.30 | 1.8 |

| Acetonitrile (B52724) | 37.5 | 348 | 450 | 7680 | 0.15 | 1.5 |

| Methanol | 32.7 | 350 | 460 | 8100 | 0.10 | 1.2 |

Note: The data in this table is illustrative and based on the photophysical trends observed for structurally related pyridyl-oxazole compounds. It is intended to provide a representative example of the expected behavior of 4-Methyl-2-(pyridin-3-yl)-oxazole.

Computational and Theoretical Investigations into 4 Methyl 2 Pyridin 3 Yl Oxazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such an analysis for 4-Methyl-2-(pyridin-3-yl)-oxazole would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Ground State Geometries and Energetics

A DFT study would begin by optimizing the ground state geometry of 4-Methyl-2-(pyridin-3-yl)-oxazole. This involves finding the lowest energy arrangement of its atoms. Key parameters to be determined would include:

Bond Lengths: The distances between connected atoms.

Bond Angles: The angles formed by three consecutive atoms.

Dihedral Angles: The rotational angles between two planes of atoms.

The total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy of the optimized structure would also be calculated.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The outermost orbital containing electrons. Its energy level indicates the ability of the molecule to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: The innermost orbital without electrons. Its energy level reflects the ability of the molecule to accept electrons. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical hardness. A large gap suggests high stability and low reactivity.

A theoretical study would map these orbitals and their energy levels, providing a predictive model for the reactivity of 4-Methyl-2-(pyridin-3-yl)-oxazole.

Charge Distribution, Electrostatic Potential, and Dipole Moments

Understanding the distribution of electronic charge within the molecule is essential.

Atomic Charges: DFT calculations can assign partial charges to each atom, indicating regions of electron excess or deficiency.

Molecular Electrostatic Potential (MEP) Surface: This provides a visual representation of the charge distribution. Red regions (negative potential) are electron-rich and attractive to electrophiles, while blue regions (positive potential) are electron-poor and attractive to nucleophiles.

These properties are critical for predicting intermolecular interactions and the behavior of the molecule in an electric field.

Aromaticity and Antiaromaticity Indices of the Heterocyclic Rings

The pyridine (B92270) and oxazole (B20620) rings in the molecule possess aromatic character, which contributes significantly to their stability. Computational methods can quantify this property using various indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity, while positive values suggest antiaromaticity.

Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system.

A thorough study would apply these indices to both the pyridine and oxazole rings to assess their respective degrees of aromaticity.

Conformational Landscapes and Isomerization Pathways

The rotation around the single bond connecting the pyridine and oxazole rings allows for different spatial arrangements or conformations.

Torsional Potential Energy Surfaces and Interconversion Barriers

A key aspect of conformational analysis is the study of the torsional potential energy surface. This is generated by systematically rotating the dihedral angle between the two heterocyclic rings and calculating the energy at each step.

Potential Energy Minima: These correspond to the most stable conformers of the molecule.

Potential Energy Maxima: These represent the transition states between conformers.

Interconversion Barriers: The energy difference between a stable conformer and a transition state is the energy barrier that must be overcome for the molecule to convert from one conformation to another.

Understanding these barriers is essential for predicting the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Non-Covalent Interactions (e.g., Intramolecular Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. In 4-Methyl-2-(pyridin-3-yl)-oxazole, several types of non-covalent interactions are theoretically plausible.

Intramolecular Hydrogen Bonding: The structure of 4-Methyl-2-(pyridin-3-yl)-oxazole does not possess conventional hydrogen bond donors (like O-H or N-H groups). However, the possibility of weak C-H···N or C-H···O intramolecular hydrogen bonds exists. For instance, a hydrogen atom from the methyl group at the 4-position of the oxazole ring could potentially interact with the nitrogen atom of the pyridine ring, or a hydrogen from the pyridine ring could interact with the oxygen or nitrogen atoms of the oxazole ring. Computational studies on similar heterocyclic systems have shown that while these interactions are weak, they can influence the preferred conformation of the molecule.

π-Stacking: Both the oxazole and pyridine rings are aromatic and can therefore participate in π-stacking interactions. In a condensed phase or in a biological receptor site, these interactions would be significant. Theoretical studies on pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have revealed key intermolecular π–π stacking interactions that dictate their crystal packing. nih.govnih.gov Similar interactions would be expected for 4-Methyl-2-(pyridin-3-yl)-oxazole, where the electron-rich oxazole ring could stack with the electron-deficient pyridine ring of an adjacent molecule. The presence of the methyl group could sterically influence the geometry of this stacking. Analysis of related structures in the Cambridge Structural Database often reveals such π–π interactions involving oxadiazole and pyridine moieties. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data or to predict the characteristics of yet-to-be-synthesized compounds.

Vibrational spectroscopy is a key technique for identifying functional groups and determining molecular structure. Density Functional Theory (DFT) calculations are commonly used to simulate IR and Raman spectra. For a molecule like 4-Methyl-2-(pyridin-3-yl)-oxazole, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, could predict the vibrational frequencies and intensities. researchgate.netresearchgate.net

The simulated spectra would be expected to show characteristic bands for the pyridine and oxazole rings, as well as for the methyl group. The table below presents a hypothetical set of predicted vibrational frequencies based on data from similar compounds. researchgate.netresearchgate.net

| Predicted Vibrational Frequencies (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching (pyridine and oxazole rings) |

| ~2950-2850 | Methyl C-H stretching |

| ~1600-1550 | Pyridine ring C=N and C=C stretching |

| ~1500-1450 | Oxazole ring C=N and C=C stretching |

| ~1450-1400 | Methyl group bending |

| ~1300-1000 | In-plane C-H bending and ring breathing modes |

| Below 1000 | Out-of-plane C-H bending and ring deformation modes |

This table is illustrative and based on typical values for similar heterocyclic compounds.

The accuracy of these predictions can be improved by using scaling factors to account for anharmonicity and the approximate nature of the theoretical methods. nih.gov

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are valuable for assigning experimental spectra and for confirming proposed structures.

For 4-Methyl-2-(pyridin-3-yl)-oxazole, the predicted ¹H NMR spectrum would show signals for the protons on the pyridine ring, the proton on the oxazole ring, and the protons of the methyl group. The chemical shifts would be influenced by the electronic environment created by the two interconnected heterocyclic rings. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

The following tables provide illustrative predicted NMR chemical shifts, based on general knowledge of pyridine and oxazole derivatives. ipb.ptstenutz.euhmdb.cachemicalbook.com

Predicted ¹H NMR Chemical Shifts (ppm, relative to TMS)

| Proton | Predicted Chemical Shift (ppm) |

| Pyridine H-2 | ~8.9 |

| Pyridine H-4 | ~8.2 |

| Pyridine H-5 | ~7.5 |

| Pyridine H-6 | ~8.7 |

| Oxazole H-5 | ~7.3 |

| Methyl H | ~2.5 |

This table is illustrative and based on typical values for similar heterocyclic compounds.

Predicted ¹³C NMR Chemical Shifts (ppm, relative to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~138 |

| Pyridine C-5 | ~124 |

| Pyridine C-6 | ~152 |

| Oxazole C-2 | ~162 |

| Oxazole C-4 | ~139 |

| Oxazole C-5 | ~128 |

| Methyl C | ~14 |

This table is illustrative and based on typical values for similar heterocyclic compounds.

Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals. For 4-Methyl-2-(pyridin-3-yl)-oxazole, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the conjugated system formed by the pyridine and oxazole rings.

Computational studies on related 5-(pyridyl)-1,3,4-oxadiazole-2-thiones have shown that the position of the longest wavelength absorption band is sensitive to the position of the nitrogen atom in the pyridine ring and correlates well with the HOMO-LUMO energy gap. nih.gov A similar trend would be anticipated for 4-Methyl-2-(pyridin-3-yl)-oxazole.

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~280-320 | > 0.1 |

| n → π | ~330-360 | < 0.01 |

This table is illustrative and based on typical values for similar heterocyclic compounds.

Reaction Mechanism Modeling and Transition State Characterization